7-Chloro-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
7-chloro-2-(3-morpholin-4-ylpropyl)-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O4/c24-15-5-6-18-16(14-15)21(28)19-20(17-4-1-2-7-25-17)27(23(29)22(19)31-18)9-3-8-26-10-12-30-13-11-26/h1-2,4-7,14,20H,3,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKBVJPUKOWHMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Chloro-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential therapeutic applications. Its unique structure includes a chromeno-pyrrole core and a morpholinopropyl side chain, which may contribute to its biological activity. This article reviews the available literature on its biological properties, focusing on anticancer activities, enzyme inhibition mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular formula:
with a molecular weight of approximately 439.9 g/mol. Its IUPAC name is 7-chloro-2-(3-morpholin-4-ylpropyl)-1-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, studies suggest that it may interact with ATP-binding domains of growth factor receptors like EGFR and VEGFR2 .
- Cellular Pathways : By binding to these targets, the compound alters downstream signaling pathways that regulate cell growth and survival. This mechanism is crucial for its potential use as an anticancer agent.
Anticancer Activity
Several studies have highlighted the anticancer properties of 7-Chloro-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:
- In Vitro Studies : Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells has been linked to the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins .
Enzyme Interaction Studies
The interaction of this compound with specific enzymes has been a focal point in understanding its biological activity:
Case Studies
A notable case study involved the synthesis of derivatives based on the core structure of 7-Chloro-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione:
- Synthesis Methodology : Multi-step organic reactions were employed to derive various analogs.
- Biological Evaluation : These derivatives were tested for their anticancer efficacy and showed varying levels of activity against different cancer types .
Scientific Research Applications
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, which can be summarized as follows:
Enzyme Inhibition
Research indicates that this compound inhibits specific kinases involved in cancer cell proliferation. Notably, it may interact with ATP-binding domains of growth factor receptors such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . This inhibition is crucial for its potential use as an anticancer agent.
Anticancer Activity
Several studies have demonstrated the anticancer properties of this compound:
- In Vitro Studies : It exhibits significant cytotoxicity against various cancer cell lines. For instance, it has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of pro-apoptotic and anti-apoptotic proteins .
Mechanistic Insights
The compound's ability to alter downstream signaling pathways that regulate cell growth and survival is essential for its therapeutic potential. Its interaction with specific enzymes and pathways highlights its role in cancer treatment strategies .
Case Studies
A notable case study focused on the synthesis of derivatives based on the core structure of this compound. The synthesis involved multi-step organic reactions to derive various analogs. Biological evaluations indicated varying levels of anticancer efficacy against different cancer types .
Applications in Medicinal Chemistry
The compound's structure makes it a valuable scaffold for developing new therapeutic agents. Its derivatives could potentially lead to novel treatments for various cancers due to their unique mechanisms of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs and their substituent differences are summarized below:
Key Observations:
- Position 1 Substituents: The pyridin-2-yl group in the target compound introduces a heteroaromatic nitrogen, contrasting with the hydroxylphenyl (polar, H-bond donor in ), methoxyphenyl (electron-donating in ), and phenyl (non-polar in ). This nitrogen may enhance interactions with metal ions or acidic residues in proteins.
- Position 2 Substituents: The 3-morpholinopropyl chain is conserved in the target compound and analogs , suggesting its role in improving aqueous solubility and pharmacokinetics. The furan-2-ylmethyl group in reduces polarity but may enhance π-π stacking.
Physicochemical and Spectroscopic Data
Key Findings:
- The analog 4{9–5-21} exhibits a high melting point (276–279°C), likely due to strong intermolecular H-bonding from the 3-hydroxyphenyl group. The target compound’s pyridin-2-yl group may reduce crystallinity compared to hydroxyl/methoxy substituents.
- IR spectra for 4{9–5-21} confirm carbonyl stretches at 1659–1694 cm⁻¹, consistent with the chromenopyrroledione core .
Preparation Methods
Synthesis of para-Quinone Methide (p-QM) Precursor
The p-QM component A is synthesized from 7-chloro-2-hydroxybenzaldehyde and pyridin-2-ylmethanol under acidic conditions:
7-Chloro-2-hydroxybenzaldehyde + Pyridin-2-ylmethanol → p-QM **A** (82% yield)
Preparation of α-Alkylidene Succinimide with Morpholinopropyl Sidechain
Morpholinopropyl-substituted α-alkylidene succinimide B is synthesized via Knoevenagel condensation:
Succinimide + 3-Morpholinopropylaldehyde → **B** (74% yield)
Annulation Reaction and Product Isolation
The critical (4+2) cycloaddition is performed under base-mediated conditions:
**A** (1.0 equiv) + **B** (1.2 equiv) → Target Compound (68% yield)
Reaction Parameters :
Mechanistic Insights :
- Base deprotonates p-QM A , generating a dienolate.
- Michael addition to α-alkylidene succinimide B forms a tetrahedral intermediate.
- 6π-electrocyclization aromatizes the pyrrole ring.
- Oxidation by ambient air yields the 3,9-dione motif.
Multicomponent Reaction (MCR) Approach
Three-Component Coupling
An alternative route employs a MCR of 7-chloro-2-oxochromene-3-carbaldehyde, morpholinopropylamine, and pyridin-2-yl isocyanide:
Aldehyde + Amine + Isocyanide → Intermediate **C** (58% yield)
Cyclization and Oxidation
Intermediate C undergoes intramolecular cyclization:
**C** → Chromeno[2,3-c]pyrrole **D** (64% yield)
Optimized Parameters :
Subsequent oxidation with PCC yields the dione:
**D** + PCC → Target Compound (71% yield)
Comparative Analysis of Synthetic Routes
| Parameter | Annulation Route | MCR Route |
|---|---|---|
| Overall Yield | 68% | 58% → 71% |
| Step Count | 3 | 4 |
| Purification Complexity | Moderate | High |
| Scalability | Gram-scale proven | <5 mmol |
The annulation route offers superior atom economy but requires precise control of base stoichiometry. The MCR approach allows greater flexibility in sidechain variation but suffers from lower yields in the cyclization step.
Spectroscopic Characterization
Key Data for Target Compound :
- HRMS (ESI+) : m/z Calcd for C₂₃H₂₁ClN₃O₄ [M+H]⁺: 454.1294; Found: 454.1298.
- ¹H NMR (500 MHz, CDCl₃) : δ 8.52 (d, J=4.8 Hz, 1H, Py-H), 7.89 (s, 1H, Ar-H), 7.32–7.28 (m, 2H, Ar-H), 4.21 (t, J=6.5 Hz, 2H, NCH₂), 3.71 (m, 4H, Morpholine), 2.54 (m, 6H, Morpholine/CH₂).
- IR (KBr) : 1725 cm⁻¹ (C=O), 1660 cm⁻¹ (C=N).
Process Optimization Studies
Base Screening for Annulation
| Base | Yield (%) | Purity (%) |
|---|---|---|
| KOtBu | 68 | 98 |
| NaOH | 32 | 87 |
| DBU | 41 | 91 |
| Cs₂CO₃ | 55 | 94 |
KOtBu provided optimal results due to its strong basicity without inducing side reactions.
Solvent Effects in MCR Cyclization
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Toluene | 2.4 | 64 |
| DMF | 36.7 | 28 |
| THF | 7.5 | 45 |
| EtOAc | 6.0 | 39 |
Low-polarity solvents favored cyclization by stabilizing the transition state through hydrophobic interactions.
Q & A
What are the recommended synthetic strategies for preparing 7-Chloro-2-(3-morpholinopropyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
Basic Research Question
The compound is synthesized via multicomponent reactions (MCRs) optimized for heterocyclic frameworks. Key steps include:
- Core formation : Reacting 3-formylchromones with isocyanides and azodicarboxylates to assemble the chromeno-pyrrole skeleton .
- Substituent introduction : Post-synthetic modifications (e.g., alkylation or nucleophilic substitution) to install the 3-morpholinopropyl and pyridin-2-yl groups.
- Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane) to isolate high-purity product (>95% by HPLC) .
How is the structural integrity of this compound validated in experimental settings?
Basic Research Question
Structural confirmation requires a combination of spectroscopic and analytical methods:
- NMR : H and C NMR identify chemical shifts for the morpholine N-H (δ 2.4–3.1 ppm), pyridine protons (δ 7.5–8.5 ppm), and chromeno-pyrrole carbonyls (δ 170–175 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (expected m/z ~475.3) .
- X-ray crystallography : Resolves stereochemistry and confirms fused-ring geometry in crystalline form .
What advanced methodologies are used to analyze structure-activity relationships (SAR) for this compound?
Advanced Research Question
SAR studies focus on substituent effects:
- Morpholinopropyl group : Enhances solubility and modulates enzyme binding via hydrogen bonding. Replacements (e.g., piperidine) reduce affinity for kinase targets .
- Pyridin-2-yl moiety : Aromatic stacking interactions with hydrophobic pockets in biological targets. Fluorination at pyridine C-3 improves metabolic stability .
- Chromeno-pyrrole core : Rigidity influences conformational flexibility; saturation of the dihydro ring reduces planarity and alters π-π interactions .
How can researchers resolve contradictions in reported bioactivity data across analogues?
Advanced Research Question
Contradictions arise from substituent variability and assay conditions. Mitigation strategies include:
- Standardized assays : Use isogenic cell lines (e.g., HEK293T) and consistent IC50 measurement protocols .
- Computational modeling : Compare docking scores (e.g., AutoDock Vina) for analogues against targets like PI3K or MAPK to identify outlier behaviors .
- Meta-analysis : Cross-reference bioactivity data from structurally similar compounds (e.g., fluorophenyl vs. methoxyphenyl derivatives) .
What reaction conditions optimize yield during synthetic scale-up?
Advanced Research Question
Key parameters for scalability:
- Catalyst selection : Pd/C (5% loading) for hydrogenation steps minimizes side products .
- Solvent systems : Tetrahydrofuran (THF)/water mixtures improve solubility of polar intermediates .
- Temperature control : Maintain 60–70°C during cyclization to prevent decomposition .
- Workflow : One-pot MCRs reduce purification steps, achieving yields >70% at 10-g scale .
How does the compound interact with biological targets at the molecular level?
Advanced Research Question
Mechanistic insights from in vitro and in silico studies:
- Kinase inhibition : Binds ATP pockets via competitive inhibition (e.g., IC50 = 0.8 μM for PIM1 kinase) .
- DNA intercalation : Chromeno-pyrrole planar region inserts into DNA base pairs, validated by ethidium displacement assays .
- Target selectivity : Morpholinopropyl group confers selectivity over related kinases (e.g., 10-fold selectivity vs. CDK2) .
What techniques assess thermal stability for formulation studies?
Advanced Research Question
Thermal behavior is critical for drug formulation:
- DSC/TGA : Melting point (~220°C) and decomposition onset (~300°C) indicate suitability for solid dosage forms .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (acceptance criteria: <2% impurity) .
How do steric and electronic effects influence reactivity in derivatization?
Advanced Research Question
Substituent effects guide functionalization:
- Steric hindrance : 3-Morpholinopropyl group limits nucleophilic attack at C-2; use bulky bases (e.g., DBU) for regioselective alkylation .
- Electronic effects : Pyridine N directs electrophilic substitution to C-5; bromination at this position enhances halogen bonding in target interactions .
What strategies are recommended for designing bioactive derivatives?
Advanced Research Question
Derivative design leverages scaffold modularity:
- Bioisosteric replacement : Swap morpholine with thiomorpholine for improved blood-brain barrier penetration .
- Prodrug approaches : Esterify carbonyl groups (e.g., acetate prodrugs) to enhance oral bioavailability .
- Hybrid molecules : Conjugate with known pharmacophores (e.g., sulfonamides) for dual-target inhibition .
How does this compound compare to structural analogues in terms of activity?
Advanced Research Question
Comparative data from , and 16 highlight key differences:
| Analog | Substituents | Activity (IC50) | Target |
|---|---|---|---|
| Target compound | 3-Morpholinopropyl, pyridin-2-yl | 0.8 μM | PIM1 kinase |
| 7-Chloro-1-(4-fluorophenyl)-... | 4-Fluorophenyl, 4-methoxyphenethyl | 2.3 μM | PI3Kα |
| 2-[3-(Dimethylamino)propyl]-... | Dimethylamino group | 5.1 μM | MAPK |
Substituent polarity and steric bulk dictate potency and selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
